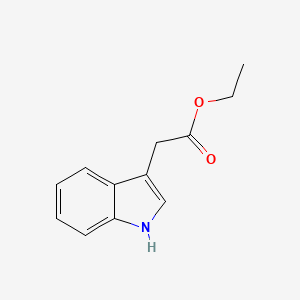

Ethyl 3-indoleacetate

Beschreibung

Overview of Auxins as Phytohormones

Auxins are a class of plant hormones, or phytohormones, that play a fundamental role in coordinating a multitude of growth and behavioral processes throughout a plant's life cycle. wikipedia.orgsavemyexams.com These molecules are essential for the proper development of the plant body. wikipedia.org The term "auxin" is derived from the Greek word "auxein," meaning "to grow" or "to increase," which reflects the primary function of this hormone class. nih.govresearchgate.net

The most significant and abundant member of the auxin family is Indole-3-acetic acid (IAA), which is responsible for the majority of auxin effects observed in plants. wikipedia.orgwikipedia.org While several natural and synthetic auxins exist, IAA is considered the most potent native auxin. wikipedia.orgagran.es Auxins are primarily synthesized in the apical meristems of stems, young leaves, and growth buds and are then transported to other parts of the plant where they are needed. ficosterra.comsavemyexams.com Their effects are concentration-dependent; for instance, higher concentrations of auxin can inhibit the elongation of root cells, while lower concentrations may have a different effect. nih.gov

Significance of Indole-3-acetic Acid (IAA) in Plant Development and Physiology

IAA plays a crucial role in fundamental cellular processes that drive plant growth. wikipedia.orgquora.com It is a key regulator of cell elongation, the process by which plant cells increase in length. ficosterra.comtutorchase.com According to the acid-growth hypothesis, auxin stimulates proton pumps (H+-ATPase) in the plasma membrane, which move hydrogen ions into the cell wall. savemyexams.comsavemyexams.commdpi.com This acidification of the cell wall activates enzymes called expansins, which loosen the connections between cellulose (B213188) microfibrils, making the wall more flexible and allowing the cell to expand under turgor pressure. savemyexams.comsavemyexams.commdpi.com

In addition to elongation, IAA promotes cell division, particularly in tissues like the cambium, contributing to the plant's secondary growth or increase in thickness. ficosterra.comquora.comtutorchase.com IAA also governs cell differentiation, the process where cells become specialized. tutorchase.com For example, it can stimulate the differentiation of cells into vascular tissues like xylem and phloem, which are vital for transporting water and nutrients. tutorchase.comtaylorandfrancis.com

IAA is also responsible for apical dominance, a phenomenon where the central, main stem grows more strongly than the lateral stems. wikipedia.orgquora.com High concentrations of auxin produced in the shoot apex inhibit the growth of axillary (lateral) buds. wikipedia.org Furthermore, auxin is required for the proper growth and development of fruit and can delay fruit senescence. wikipedia.orgficosterra.com The ratio of auxin to other phytohormones, such as cytokinin, is critical in determining whether root or shoot buds will form. wikipedia.org

IAA interacts with another key phytohormone, ethylene (B1197577), and can regulate the expression of genes related to ethylene biosynthesis. nih.govresearchgate.net The effect of auxin on ethylene production is concentration-dependent; low concentrations of auxin can inhibit ethylene formation, whereas high concentrations can induce its synthesis. wikipedia.org

In pea plants, for example, IAA and another auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), differentially regulate the expression of genes involved in ethylene biosynthesis. nih.govnih.gov Studies in Arabidopsis thaliana roots have shown that applying exogenous IAA leads to significant changes in the expression of ethylene-related genes. researchgate.netmdpi.com This crosstalk is complex; ethylene can also influence auxin signaling, in part by modulating the levels of Aux/IAA proteins, which are repressors of auxin-responsive genes. longdom.orgmdpi.com This interaction between auxin and ethylene is crucial for various developmental processes, including root hair formation and apical hook development. researchgate.net

Diversity and Biological Activities of Indole (B1671886) Derivatives

The indole nucleus is a structural feature found in a wide range of biologically active compounds. sphinxsai.comresearchgate.net Ethyl 3-indoleacetate itself is used as a reactant in the synthesis of various agents, including those with anti-inflammatory, antibacterial, and antifungal properties. chemicalbook.com

A significant body of research has demonstrated that various indole derivatives possess potent anti-inflammatory properties. sphinxsai.comresearchgate.net The discovery of drugs like indomethacin, which features an indole core, spurred the exploration of other indole-based compounds as anti-inflammatory agents. sphinxsai.comresearchgate.netchemrxiv.org

Research has shown that substitutions at different positions of the indole nucleus can modulate the anti-inflammatory activity of the resulting derivatives. sphinxsai.comresearchgate.net Synthetic indole derivatives have been evaluated and have shown significant anti-inflammatory potential in studies. nih.gov For instance, certain newly synthesized indole derivatives have been designed to incorporate other heterocyclic moieties, such as thiazolidinone and azetidinone, in an effort to enhance their anti-inflammatory effects. sphinxsai.comresearchgate.net Other studies have focused on creating hybrid molecules, combining an indole ring with structures like imidazole[2,1-b]thiazole, which have shown the ability to inhibit the production of pro-inflammatory cytokines in cell-based assays. rsc.org

Antimicrobial Properties

Research has indicated that this compound possesses potential antimicrobial properties. Investigations have explored its activity against various bacterial and fungal pathogens. smolecule.com For instance, studies on the fungus Fusarium proliferatum, an endophytic fungus found in plants, have identified this compound as a compound with both cytotoxic and antibacterial activities. researchgate.net The broader class of indole derivatives has also been a subject of significant interest in antimicrobial research. For example, indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators. mdpi.com

Herbicidal Properties

Due to its relationship with the plant hormone IAA, this compound has been investigated for its potential as a plant growth regulator and for its herbicidal properties. smolecule.com Research suggests that at higher concentrations, auxin-like compounds can inhibit plant growth, a principle that underlies their use as herbicides. google.com Studies into related indole compounds, such as halogenated indole-3-acetic acids and other indole-3-carboxylic acid derivatives, have been conducted to develop new agents for weed control, highlighting the potential of the indole scaffold in creating compounds with herbicidal activity. google.comnih.gov

Potential Anticancer Activities

This compound and its derivatives have been a subject of interest in cancer research. smolecule.com Studies have explored the potential anti-tumorigenic and anti-metastatic effects of this compound in certain cancer cell lines. smolecule.com The indole structure is a common feature in many biologically active compounds, and derivatives of indole-3-acetic acid have been investigated as potential pro-drugs for anticancer therapies. researchgate.net For example, some research has focused on the oxidative activation of indole-3-acetic acids into cytotoxic species that could be targeted to cancer cells. researchgate.netscholaris.ca Furthermore, derivatives such as Ethyl 2-methyl-3-indoleacetate have been used as reactants in the preparation of histone deacetylase (HDAC) inhibitors, a class of compounds known for their anticancer activity. sigmaaldrich.cn

Contextualizing this compound as an IAA Ester and its Potency

This compound is the ethyl ester derivative of indole-3-acetic acid. ontosight.ai It is formed through the esterification of IAA with ethanol (B145695). ontosight.ai In biological systems, the formation of IAA esters like this compound offers a distinct way to regulate the activity of the parent hormone, IAA. nih.gov Unlike more polar IAA conjugates, the ester forms are nonpolar. nih.gov While the physiological roles of IAA esters in plants are not fully conclusive, bioassays have long studied their activities. nih.gov

Comparison of this compound Activity with IAA and Methyl-IAA

Studies comparing the biological activity of IAA and its esters have revealed significant differences in potency. In a hypocotyl elongation assay in Arabidopsis, both methyl-IAA (MeIAA) and this compound were found to be much more potent than free IAA. nih.gov This suggests that the esterification of IAA can significantly enhance its activity in certain biological contexts. nih.gov While both MeIAA and IAA inhibit primary root elongation, MeIAA has been shown to be less potent than IAA in this specific function. nih.gov However, in terms of inhibiting hypocotyl elongation in dark-grown seedlings, MeIAA and other IAA esters like this compound demonstrate a considerably stronger effect than IAA itself. nih.gov

| Compound | Relative Potency in Hypocotyl Elongation Assay nih.gov |

| Indole-3-acetic acid (IAA) | Base activity |

| Methyl-3-indoleacetate (MeIAA) | Much more potent than IAA |

| This compound | Similar activity to MeIAA; much more potent than IAA |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDBDWIQSIGUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228422 | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-82-5 | |

| Record name | Ethyl 1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-indoleacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl indol-3-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-ACETIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOI4KJ3VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies in Research of Indole Compounds

Chromatographic and Spectrometric Techniques for Analysis

Chromatographic and spectrometric methods are fundamental to the qualitative and quantitative analysis of Ethyl 3-indoleacetate in various matrices. These techniques offer high sensitivity, selectivity, and reproducibility, which are crucial for detailed research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) compounds. For the separation of compounds structurally similar to this compound, such as Indole-3-acetic acid (IAA), reverse-phase HPLC methods are commonly employed. These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile, water, and an acid such as acetic acid or formic acid to ensure the proper ionization state of the analytes. For instance, a mobile phase of methanol, water, and acetic acid in a 45:54:1 ratio has been used for the separation of IAA. The detection is typically performed using a UV detector, with a wavelength set around 254 nm or 280 nm.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides an even higher level of sensitivity and specificity, making it a powerful tool for the identification and quantification of indole compounds in complex biological samples. This technique allows for the determination of the molecular weight and fragmentation patterns of the analytes, confirming their identity with a high degree of confidence. For Mass-Spec compatible applications, phosphoric acid in the mobile phase is often replaced with formic acid.

| Parameter | Typical Conditions for Indoleacetate Analysis |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Methanol/Water/Acetic Acid or Acetonitrile/Water/Formic Acid |

| Detection | UV (254 nm or 280 nm), Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds like this compound. For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the indole compounds. A common derivatization method is silylation. The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information, enabling confident identification.

For high-throughput screening applications, the Multiple Injections in a Single Experimental Run (MISER)-GC-MS technique has emerged as a valuable tool. researchgate.net MISER-GC-MS allows for the rapid analysis of a large number of samples by performing multiple injections within a single chromatographic run. This significantly reduces the analysis time per sample, making it ideal for screening large libraries of microbial strains or enzymatic reactions for the production or modification of indole compounds. This approach has been successfully applied to the analysis of various enzymatic reactions, demonstrating its potential for the high-throughput analysis of this compound and related molecules. researchgate.net

To achieve the best performance in GC-MS analysis of indoleacetates, optimization of several parameters is crucial. These parameters include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings such as ionization energy and mass scan range. A well-optimized method will ensure good peak shape, resolution, and sensitivity. The selection of an appropriate internal standard is also critical for accurate quantification.

| Parameter | Considerations for Optimization |

|---|---|

| Derivatization | Required for non-volatile indole compounds (e.g., silylation). |

| Injector Temperature | High enough to ensure complete volatilization without thermal degradation. |

| Oven Temperature Program | Optimized for separation of target analytes from matrix components. |

| Carrier Gas Flow Rate | Adjusted for optimal column efficiency and analysis time. |

| Mass Spectrometer Settings | Tuned for maximum sensitivity and selectivity for the target ions. |

Biological Activities and Applications of Indole Compounds in Research

Interactions with Biological Systems

Indole (B1671886) compounds are recognized for their ability to interact with and modulate various biological pathways in a range of organisms. Their influence extends to fundamental cellular processes and receptor-mediated signaling.

Indole derivatives have been shown to exert significant influence over multiple cellular signaling pathways. Notably, compounds such as Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have the capacity to deregulate complex signaling networks. Research indicates that these indole compounds can modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Furthermore, they can affect the downstream transcription factor NF-κB signaling, which plays a pivotal role in inflammation, immunity, and cell survival. The ability of these compounds to interfere with these pathways highlights their potential in influencing cellular behavior and response to stimuli.

| Signaling Pathway | Modulating Indole Compound(s) | Key Cellular Processes Affected |

| PI3K/Akt/mTOR | Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM) | Cell growth, proliferation, survival |

| NF-κB | Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM) | Inflammation, immunity, cell survival |

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and endogenous signals. Indole and its derivatives have been identified as important ligands for the AhR. The binding of these compounds to AhR initiates a signaling cascade that is involved in immune regulation, the maintenance of mucosal barrier function, and the metabolism of xenobiotics. For instance, indole itself can activate the human AhR, leading to the transcription of a battery of drug-metabolizing enzymes, including cytochrome P450 enzymes. This interaction underscores the role of dietary and microbially-produced indole compounds in modulating the AhR pathway and influencing physiological and toxicological outcomes.

Role in Plant-Microbe Interactions

Indole-3-acetic acid (IAA), the parent compound of Ethyl 3-indoleacetate, is a central signaling molecule in the intricate relationships between plants and microorganisms. Its production by fungi and bacteria can have profound effects on plant growth and development.

A wide array of fungi and bacteria are capable of synthesizing IAA, which functions as a plant growth-promoting substance. nih.gov Microorganisms residing in the rhizosphere can produce IAA, which in turn can influence root development, leading to longer roots with an increased number of root hairs and lateral roots, thereby enhancing nutrient uptake by the plant. The production of IAA by these microbes is often dependent on the availability of L-tryptophan, which serves as a precursor. The ability of plant-associated microbes to produce this key phytohormone is a cornerstone of many symbiotic and associative plant-microbe interactions, contributing to improved plant health and productivity.

| Microorganism Type | Examples | Role of IAA Production |

| Bacteria | Azospirillum, Bacillus, Pseudomonas, Rhizobium | Promotion of root growth, enhanced nutrient uptake |

| Fungi | Trichoderma, Aspergillus, Pleurotus | Plant growth promotion, mediation of plant-fungus interactions |

This compound and Analogs in Plant Growth Regulation Studies

This compound, as an ester of IAA, exhibits significant auxin activity and is a subject of interest in plant growth regulation studies. Research has demonstrated that esters of IAA, including this compound, can be more potent than IAA itself in certain biological assays. For instance, in studies on hypocotyl elongation in dark-grown seedlings, IAA esters have shown a stronger inhibitory effect compared to IAA. nih.gov

The enhanced activity of these esters may be attributed to factors such as increased stability or altered transport and metabolism within the plant tissues. The development of synthetic analogs of indole-3-acetic acid, including various esters and other derivatives, is an active area of research. These studies aim to create novel plant growth regulators with specific activities and improved efficacy for agricultural and horticultural applications. The synthesis and evaluation of these analogs contribute to a deeper understanding of the structure-activity relationships of auxins and pave the way for the development of new tools for managing plant growth and development. nih.gov

Effect on Hypocotyl and Root Elongation

This compound, an ester of the primary plant auxin Indole-3-acetic acid (IAA), has demonstrated significant biological activity in relation to plant growth and development. Research on Arabidopsis seedlings has shown that, similar to free IAA, exogenously applied this compound inhibits primary root elongation. nih.gov In dark-grown seedlings, it also effectively inhibits the elongation of hypocotyls. nih.gov

A noteworthy finding is the comparative potency of this compound and its parent compound. Studies have revealed that IAA esters, including this compound, are considerably more potent than IAA itself in inhibiting hypocotyl elongation. nih.gov This suggests that the methylation or ethylation of the carboxyl group of IAA can significantly enhance its auxin activity in specific developmental processes. nih.gov

| Compound | Relative Potency in Hypocotyl Elongation Inhibition | Reference |

|---|---|---|

| Indole-3-acetic acid (IAA) | Standard | nih.gov |

| Methyl-IAA ester (MeIAA) | Much more potent than IAA | nih.gov |

| Ethyl-3-indoleacetate (Ethyl-IAA) | Much more potent than IAA | nih.gov |

| Hexyl-3-indoleacetate (Hexyl-IAA) | Much more potent than IAA | nih.gov |

| N-(3-indolylacetyl)-Ala (IAA-Ala) | Much less active than IAA | nih.gov |

Activity in Axillary Bud Growth

Indole Scaffold in Drug Discovery Research

The indole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic pharmaceutical agents. mdpi.com This versatile heterocyclic scaffold has been the focus of extensive research, leading to the development of numerous drugs with a wide range of therapeutic applications. mdpi.com The structural diversity of indole derivatives allows them to interact with various biological targets, making them a privileged structure in modern drug discovery.

Synthesis of Complex Indole-based Molecules with Targeted Biological Properties

This compound and its derivatives serve as valuable starting materials and intermediates in the synthesis of more complex, biologically active molecules. For instance, various 1-alkyl/aryl-3-ethoxycarbonyl-5-hydroxy-2-methyl indoles have been used as precursors. Through esterification with reagents like ethyl chloroacetate, these indole cores are transformed into novel derivatives, such as ethyl [5-(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-indole-3-carboxylates. This synthetic route allows for the targeted modification of the indole scaffold to explore new biological activities.

Another synthetic strategy begins with Indole-3-acetic acid, which can be converted into a 1,2,4-triazole (B32235) intermediate. This intermediate then serves as a building block for creating a series of Schiff bases through reactions with various benzaldehydes. This process demonstrates the utility of the indoleacetic acid structure in generating a library of diverse compounds for biological screening.

Development of Therapeutic Agents

The synthesis of novel molecules based on the indole-3-acetic acid scaffold has led to the identification of compounds with significant therapeutic potential. The indole acetic acid-based tri-azo moieties, for example, have been screened for a range of biological effects.

| Compound Class | Starting Material/Core | Evaluated Biological Activities |

|---|---|---|

| Indole acetic acid-based tri-azo moieties | Indole-3-acetic acid | Antioxidant, Anti-microbial, Cytotoxic |

| N-Substituted indole analogues | 1-alkyl/aryl-3-ethoxy carbonyl-5-hydroxy-2-methyl indoles | Anti-inflammatory, Analgesic |

In other research, N-substituted indole analogues synthesized from indole-3-carboxylate (B1236618) precursors have been evaluated in vivo for potential anti-inflammatory and analgesic activities. These studies highlight the therapeutic promise of modifying the indole structure to develop new agents for treating inflammation and pain.

Investigating Metabolic Differences in Response to Environmental Factors

The metabolism of the primary auxin, Indole-3-acetic acid (IAA), is known to be influenced by various environmental factors such as temperature and the presence of stressors like heavy metals. nih.govnih.gov For example, studies have shown that growth temperature can alter both the turnover rate and the biosynthetic pathway of IAA in plants. nih.gov However, specific research investigating the metabolic pathways of this compound and how they may differ in response to environmental factors is not extensively covered in the available scientific literature.

Chemical Synthesis and Derivatization of Indole 3 Acetic Acid Esters

Synthetic Routes for Indole-3-acetic Acid and its Esters

The synthesis of indole-3-acetic acid and its esters, including Ethyl 3-indoleacetate, can be achieved through several established chemical routes. These methods often involve either building the indole (B1671886) ring system with the acetate (B1210297) side chain precursor already in place or adding the acetate group to a pre-formed indole molecule.

Starting Materials and Alkylation Methods

A primary method for synthesizing the indole ring itself is the Fischer indole synthesis , discovered in 1883. This reaction produces the indole heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov For the synthesis of this compound, suitable starting materials include phenylhydrazine and a ketone such as ethyl levulinate or ethyl γ,γ-dimethoxybutyrate, which already contain the necessary carbon framework for the acetate side chain. google.com The reaction is catalyzed by Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride. wikipedia.orgnih.gov

| Phenylhydrazine Component | Carbonyl Component | Acid Catalyst | Product |

| Phenylhydrazine | Ethyl levulinate | Sulfuric Acid (H₂SO₄) | Ethyl 2-methyl-3-indoleacetate |

| Phenylhydrazine | Ethyl γ,γ-dimethoxybutyrate | Ethanolic Sulfuric Acid | This compound google.com |

Another significant approach is the direct C3-alkylation of the indole ring. The C3 position of indole is highly nucleophilic and susceptible to electrophilic attack. One documented method involves the reaction of indole with ethyl diazoacetate. orgsyn.org This reaction can be catalyzed by various metal catalysts or even biocatalysts, such as engineered myoglobin (B1173299) variants, to introduce the ethyl acetate group directly onto the C3 position of the indole ring. researchgate.netresearchgate.net

Esterification Processes

When indole-3-acetic acid (IAA) is already available, this compound can be readily synthesized through direct esterification. The most common method for this transformation is the Fischer-Speier esterification . This process involves reacting indole-3-acetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. The use of excess ethanol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com A typical procedure involves dissolving indole-3-acetic acid in ethanol, adding a catalytic amount of sulfuric acid, and refluxing the mixture for several hours. syr.edu

Modular Approaches to Functionalized Indole Derivatives

Modular synthesis represents a strategic approach to building complex molecules, like functionalized indole derivatives, from simpler, interchangeable building blocks. syr.edu This methodology allows for the systematic variation of different parts of the molecule, which is highly valuable for creating libraries of compounds for biological screening. organic-chemistry.org

In the context of this compound and its analogs, a modular approach might involve:

Varying the Aryl Hydrazine: Using substituted phenylhydrazines in the Fischer indole synthesis to introduce functional groups onto the benzene (B151609) portion of the indole ring.

Varying the Carbonyl Component: Employing different keto-esters to alter the side chain or introduce substituents at the C2 position of the indole ring.

Post-synthesis Modification: Using a core indole structure and applying a range of functionalization reactions in a stepwise fashion. For instance, trichloroacetimidates can be used as versatile electrophiles to achieve N-alkylation, C2-alkylation, or C3-alkylation on the indole nucleus, depending on the specific substrates and reaction conditions. syr.edu

This approach provides a powerful and flexible platform for generating a diverse array of indole derivatives starting from common precursors. organic-chemistry.org

Krapcho Decarboethoxylation for this compound Synthesis

The Krapcho decarboxylation is a chemical reaction used to remove a carboxyl group from certain esters that have an electron-withdrawing group in the beta position. wikipedia.orgvedantu.com The reaction is typically carried out by heating the ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, often a halide such as lithium chloride or sodium chloride. chem-station.comwikipedia.org

The mechanism involves the nucleophilic attack of the halide ion on the alkyl group of the ester in an SN2 fashion. This is followed by the decarboxylation of the resulting carboxylate intermediate to form a carbanion, which is then protonated by a trace amount of water in the solvent to give the final product. youtube.com This method is particularly useful for cleaving one ester group from a malonic ester without affecting the other. youtube.com

While the Krapcho reaction is a well-established method for the dealkoxycarbonylation of β-keto esters, α-cyano esters, and malonic esters, its application as a primary synthetic route to this compound is not prominently documented. It is more commonly employed in the synthesis of ketones or nitriles from their corresponding β-keto esters or cyanoesters. Its utility in the synthesis of complex heterocyclic systems has been demonstrated, but a direct, standard procedure for synthesizing this compound via this method is not readily found in the surveyed literature. researchgate.net

Synthesis of this compound from Half-ester

The synthesis of esters from half-ester precursors is a common strategy in organic chemistry, often involving the selective modification of one of two ester groups in a dicarboxylic acid derivative. However, a specific, widely recognized synthetic route for producing this compound that is explicitly defined as starting "from a half-ester" is not well-documented in the surveyed chemical literature. Such a synthesis would likely be part of a more complex, multi-step pathway where a precursor molecule containing two potential carboxylic acid or ester functionalities is selectively manipulated. Without specific examples in the literature, this remains a theoretical or niche pathway rather than a standard named synthesis for this particular compound.

Reactions and Transformations of this compound

This compound, as an ester with a reactive indole nucleus, can undergo a variety of chemical transformations. These reactions can target the ester functional group, the indole nitrogen, or the aromatic ring system.

A fundamental reaction of this compound is its hydrolysis back to indole-3-acetic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com This reaction is essentially the reverse of the esterification process. Studies have shown that ester conjugates of indole-3-acetic acid can hydrolyze even under mildly alkaline conditions (pH 9 and above). umn.edunih.govresearchgate.net

Furthermore, this compound can serve as a Michael donor in Michael addition reactions . The nucleophilic C3 position of the indole can add to α,β-unsaturated carbonyl compounds. More specifically, this compound is used as a reactant in the synthesis of 9H-Pyrrolo[1,2-α]Indoles through a Michael Addition-Condensation reaction with α,β-Unsaturated Ketimines.

The indole nitrogen of this compound can also undergo reactions, such as N-alkylation , if not already substituted. This typically requires a base to deprotonate the N-H group, followed by the addition of an alkyl halide. Palladium-catalyzed functionalization can also be used to introduce aryl groups at various positions of the indole ring, although this may sometimes be accompanied by decarboxylation if the ester group is present. nih.gov

| Reaction Type | Reagents | Product |

| Hydrolysis (Saponification) | NaOH or KOH, then H₃O⁺ | Indole-3-acetic acid google.com |

| Michael Addition-Condensation | α,β-Unsaturated Ketimines | 9H-Pyrrolo[1,2-α]Indoles |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Ethyl 1-alkyl-3-indoleacetate |

Preparation of Indolylpyrimidones and Indolylpyranones

The synthesis of indolylpyrimidones and indolylpyranones often involves multicomponent reactions, such as the Biginelli reaction, which typically utilizes an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. While the indole moiety is a common feature in pharmacologically active pyrimidine (B1678525) and pyran derivatives, a direct synthetic route for the preparation of indolylpyrimidones and indolylpyranones starting from this compound is not prominently documented in scientific literature.

Standard Biginelli-type reactions for the synthesis of dihydropyrimidinones (DHPMs) involve the acid-catalyzed condensation of an aromatic aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea. The direct participation of this compound in this three-component reaction to form an indolyl-substituted pyrimidone core is not a conventional approach. The methylene (B1212753) group at the 3-position of this compound is not sufficiently activated to readily undergo the necessary condensation reactions under typical Biginelli conditions.

Instead, the synthesis of indolyl-dihydropyrimidinones generally proceeds through the use of indole-3-carboxaldehyde (B46971) as the aldehyde component in the Biginelli reaction. This reaction, when carried out with a β-ketoester and urea or thiourea, yields dihydropyrimidinones bearing an indole substituent at the 4-position of the pyrimidine ring. Similarly, the formation of indolylpyranones often involves the reaction of 3-cyanoacetyl indoles with aromatic aldehydes and active methylene compounds.

Advanced Synthetic Methodologies and Reagents

Recent advancements in synthetic organic chemistry have introduced sophisticated reagents and methodologies for the functionalization of the indole nucleus. These methods offer precise control over the site of derivatization and allow for the introduction of a wide range of substituents.

Trichloroacetimidates have emerged as effective electrophiles for the alkylation of indoles, providing a powerful alternative to traditional methods that often require harsh conditions or transition metal catalysts. nih.govnih.gov These reactions are typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), under mild conditions. nih.gov

The alkylation of indoles with trichloroacetimidates can be highly selective for the C3 position, which is the most nucleophilic site of the indole ring. nih.gov This methodology is particularly useful for the synthesis of 3-benzylindoles, which are common motifs in pharmacologically active compounds. nih.gov The reaction proceeds best when either the indole or the trichloroacetimidate (B1259523) is functionalized with electron-withdrawing groups, which helps to prevent over-alkylation. nih.gov

In the case of 2-substituted indoles, the reaction with trichloroacetimidate electrophiles can lead to the formation of 3,3-dialkyl indolenines. nih.gov This direct dialkylation provides rapid access to complex indolenine structures, which are precursors to spiroindoline systems found in various natural products and medicinally relevant molecules. nih.gov The reaction is initiated by the C3-alkylation of the indole, and subsequent rearrangement and further alkylation can lead to the dialkylated product. nih.gov Even electron-poor indoles, which are challenging substrates for other alkylation methods, can undergo this dialkylation. nih.gov

The selective alkylation of the indole ring at the N1, C2, or C3 positions is a fundamental strategy for the synthesis of diverse indole derivatives. The regioselectivity of these reactions is influenced by the nature of the electrophile, the reaction conditions, and the substituents present on the indole ring.

N-alkylation: The alkylation of the indole nitrogen (N1-alkylation) is a common transformation. Traditional methods often involve the deprotonation of the N-H bond with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com For instance, the reaction of 3-formylindole with ethyl bromoacetate (B1195939) in the presence of sodium hydride leads to N-alkylation. guidechem.com

C2-alkylation: Direct alkylation at the C2 position of the indole ring is generally more challenging due to the higher nucleophilicity of the C3 position. However, specific methodologies have been developed to achieve C2-alkylation. One approach involves the use of directing groups on the indole nitrogen. For example, Cp*Co(III)-catalyzed C2-alkylation of N-pyridylindole derivatives with cyclopropanols has been reported. rsc.org Another strategy involves the photochemical activity of halogen-bonded complexes to drive the direct C2-H alkylation of indoles. beilstein-journals.org

C3-alkylation: The C3 position of the indole nucleus is the most common site for electrophilic substitution. C3-alkylation can be achieved using a variety of electrophiles and catalysts. Lewis acids, such as BF₃-OEt₂, can promote the C3-alkylation of indoles with Michael acceptors like maleimides to furnish 3-indolylsuccinimides. nih.gov Furthermore, a highly efficient method for the synthesis of C3-alkylated indoles involves the formation of an indolyl alcohol from an aldehyde, followed by a metal-free transfer hydrogenation. nih.gov

Future Research Directions and Open Questions

Further Elucidation of Indole (B1671886) Compound Metabolic Pathways

The metabolic pathways of indole compounds, originating primarily from the amino acid tryptophan, are complex and not yet fully understood. In humans, gut microbiota metabolize tryptophan into various derivatives, including indole-3-acetic acid (IAA), the parent acid of Ethyl 3-indoleacetate. biocrates.comwikipedia.org These bacteria utilize several distinct tryptophan-dependent pathways, such as the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), and indole-3-acetonitrile (B3204565) (IAN) pathways. mdpi.commdpi.com The IAM and IPyA pathways are considered the most common routes in microorganisms. mdpi.com

While these general pathways are known, the specific enzymes and regulatory mechanisms governing the production of various indole esters, including this compound, remain an area of active research. For instance, the anaerobic metabolism of indoleacetate has been studied in denitrifying bacteria like Azoarcus evansii, which proposes a pathway leading to benzoyl-CoA, but the individual enzymatic steps require further characterization. nih.gov Research indicates that in some bacteria, such as Streptomyces species, the IAM pathway (Tryptophan → Indole-3-acetamide → IAA) is present, but evidence suggests that additional, uncharacterized pathways for IAA biosynthesis may also exist. nih.gov A deeper understanding of these metabolic networks in various microbial species is crucial for predicting and manipulating the production of specific indole compounds.

Exploring Broader Substrate Scope and Versatility of Enzymes

The enzymes that catalyze reactions within indole metabolic pathways are key to their diversity. Research is ongoing to explore the substrate scope and versatility of these enzymes. For example, molybdenum cofactor-containing dehydrogenases from the xanthine (B1682287) oxidase family are implicated in the initial anaerobic oxidation of IAA. nih.gov Similarly, aldehyde dehydrogenases are crucial for converting indole-3-acetaldehyde into IAA in the final step of several pathways. mdpi.comnih.gov

Future studies should focus on characterizing the substrate specificity of these and other enzymes, such as tryptophan monooxygenases and indole-3-acetamide hydrolases. mdpi.com Understanding how broadly these enzymes can act on different indole precursors will open up possibilities for synthesizing novel indole derivatives. High-throughput screening methods, such as the Multiple Injections in a Single Experimental Run (MISER)-GC-MS approach, are being developed to rapidly test large libraries of enzyme variants against various substrates, which will accelerate the discovery of enzymes with novel catalytic capabilities. researchgate.net This exploration is vital for developing biocatalysts for the green synthesis of valuable indole compounds. researchgate.net

Mechanism of Action and Physiological Effects in Diverse Organisms

Indole-3-acetic acid (IAA), the parent compound of this compound, is a ubiquitous signaling molecule with diverse physiological effects across kingdoms. In plants, IAA is the most common auxin, a class of hormones that regulates critical aspects of growth and development, including cell division and elongation, root formation, and responses to light and gravity. nih.govmdpi.com Fungal-produced IAA can also influence plant physiology, promoting growth and strengthening immune responses against pathogens. nih.gov

The effects of IAA are not limited to plants. In fungi, IAA can act as a signaling molecule that influences growth, with effects that can be either stimulatory or inhibitory depending on the concentration and the fungal species. nih.gov In humans, IAA is produced by the gut microbiota and acts as a complex signaling molecule. nih.gov It can function as a ligand for the aryl hydrocarbon receptor (AhR), influencing immune responses. wikipedia.org However, its effects are context-dependent; high levels are associated with cardiovascular and liver dysfunction in chronic kidney disease, while it can have protective effects in nonalcoholic fatty liver disease. nih.gov The precise mechanisms by which this compound and other indole derivatives exert these varied effects, and how they participate in inter-species communication, remain significant open questions. nih.gov

Development of Novel Analytical Methods

Accurate and sensitive detection of this compound and related compounds is critical for research. A variety of analytical methods have been developed, with chromatographic techniques being the most common. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are frequently used to identify and quantify indole compounds in complex biological samples like plant tissues, microbial cultures, and wine. nih.govwpi.edunih.gov

Despite these advances, there is a continuous need for novel analytical methods with higher throughput, sensitivity, and specificity. The development of a high-performance thin-layer chromatography (HPTLC) method allows for the simultaneous detection and quantification of multiple auxins like IAA and indole-3-butyric acid (IBA), overcoming the non-specific color development seen in traditional spectrophotometric methods. nih.gov Furthermore, liquid chromatography high-resolution mass spectrometry (LC-HRMS) is being employed to detect trace amounts of IAA in food commodities. nih.gov Future efforts will likely focus on developing even more rapid and field-deployable sensors and screening platforms to facilitate real-time monitoring of indole compound dynamics in various environments.

Engineered Microbes for Biosynthesis and Applications

Metabolic engineering offers a promising avenue for the sustainable production of this compound and other valuable indole compounds. By engineering microbial cell factories like Escherichia coli, it is possible to establish artificial biosynthetic pathways to produce IAA directly from simple, renewable carbon sources like glucose. nih.gov

This approach involves introducing and optimizing the expression of key genes from the entire biosynthetic pathway, from upstream modules that increase precursor supply (e.g., from the shikimate pathway) to the downstream genes that convert tryptophan to IAA. nih.govresearchgate.net For instance, researchers have successfully engineered E. coli by introducing an aldehyde dehydrogenase to convert indole-3-acetylaldehyde into IAA. nih.gov Future work will focus on further optimizing these microbial systems to improve yields, create strains that produce specific indole derivatives beyond IAA, and scale up production for agricultural and pharmaceutical applications. This includes engineering versatile microorganisms like Corynebacterium glutamicum and leveraging agricultural waste as a low-cost feedstock for production. researchgate.net

Q & A

Q. What are the key physicochemical properties of Ethyl 3-indoleacetate critical for experimental design?

this compound (C₁₂H₁₃NO₂) has a molecular weight of 203.24 g/mol, a melting point of 44–45°C, and a boiling point of 164–166°C at 1 mmHg. It is insoluble in water and should be stored at 2–8°C in sealed containers to prevent degradation. These properties influence solvent selection (e.g., organic solvents like ethanol for dissolution), reaction temperature ranges, and storage protocols .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Melting Point | 44–45°C | |

| Boiling Point | 164–166°C (1 mmHg) | |

| Storage Conditions | 2–8°C, sealed |

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation. The NIST database provides reference spectra (InChIKey: HUDBDWIQSIGUDI-UHFFFAOYSA-N) for cross-validation. Purity (>98%) can be verified via GC with flame ionization detection (FID) .

Advanced Research Questions

Q. How can researchers resolve contradictions in quantifying this compound using colorimetric vs. chromatographic methods?

The Salkowski reagent (colorimetric) may overestimate concentrations due to cross-reactivity with indole derivatives, whereas HPLC-MS provides specificity. To validate:

- Spike recovery assays : Add known quantities to biological matrices (e.g., plant extracts) and compare recoveries.

- Method calibration : Use pure this compound standards for both techniques.

- Interference testing : Analyze structurally similar compounds (e.g., indole-3-acetic acid) to assess specificity .

Q. What synthetic pathways are used to produce this compound, and how can side reactions be minimized?

this compound is synthesized via esterification of indole-3-acetic acid with ethanol under acidic catalysis. Key steps:

- Reaction optimization : Use anhydrous conditions to prevent hydrolysis.

- Oxidation control : FeCl₃/HClO₄-mediated pathways (as in ) require strict stoichiometry to avoid over-oxidation to indole byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Q. How is this compound detected in metabolomic studies, and what challenges arise in complex matrices?

LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) in positive ion mode is optimal. Challenges include:

Q. What role does this compound play in microbial-host interactions, and how can these pathways be experimentally modulated?

Gut microbiota metabolize tryptophan into this compound, which influences host inflammation and oxidative stress. To study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.